molecular formula C12H17BrO2 B15313871 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene

1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene

Cat. No.: B15313871
M. Wt: 273.17 g/mol
InChI Key: XLGSAAJQWFTTRV-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene is an organic compound that belongs to the class of haloethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene can be achieved through chemoenzymatic intermolecular haloether synthesis. This method involves the combination of enzymatic hypohalite synthesis with the spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction system is typically aqueous, and hydroxyhalide formation is a common side reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic synthesis, where the reaction conditions are optimized to maximize yield and minimize side reactions. The use of vanadium chloroperoxidase as a catalyst has been reported to be effective in this process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of ethers or other substituted benzene derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isopropoxy and methoxy groups can influence the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and oxidation-reduction mechanisms.

Comparison with Similar Compounds

  • 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene
  • 2-Bromo-1-isopropoxy-4-isopropylbenzene

Comparison: Compared to similar compounds, it may exhibit different chemical behaviors and applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

1-(2-bromo-1-propan-2-yloxyethyl)-4-methoxybenzene

InChI

InChI=1S/C12H17BrO2/c1-9(2)15-12(8-13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8H2,1-3H3

InChI Key

XLGSAAJQWFTTRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CBr)C1=CC=C(C=C1)OC

Origin of Product

United States

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